molecular formula C15H18ClN3 B13776307 Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride CAS No. 66104-53-8

Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride

Cat. No.: B13776307
CAS No.: 66104-53-8
M. Wt: 275.77 g/mol
InChI Key: UPYFEYYOKDBIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride (CAS RN 2298-13-7) is an azo dye characterized by an aromatic amine backbone substituted with a methyl group at position 2 and a 2,4-dimethylphenylazo group at position 4 . Its molecular formula is C₁₄H₁₅N₃·HCl, with a molecular weight of 261.76 g/mol. The hydrochloride salt enhances its solubility in polar solvents, though methyl substituents on the phenylazo group reduce water solubility compared to sulfonated azo dyes .

Applications Primarily used as a solvent dye (e.g., C.I. Solvent Yellow 3), it is employed in industrial applications such as inks, plastics, and coatings due to its stability in non-aqueous systems . Unlike textile dyes, it lacks sulfonate groups, limiting its use in aqueous environments .

Synthesis
Synthesized via diazotization of 2,4-dimethylaniline, followed by coupling with 2-methylaniline. The hydrochloride salt forms during purification .

Properties

CAS No.

66104-53-8

Molecular Formula

C15H18ClN3

Molecular Weight

275.77 g/mol

IUPAC Name

4-[(2,4-dimethylphenyl)diazenyl]-2-methylaniline;hydrochloride

InChI

InChI=1S/C15H17N3.ClH/c1-10-4-7-15(12(3)8-10)18-17-13-5-6-14(16)11(2)9-13;/h4-9H,16H2,1-3H3;1H

InChI Key

UPYFEYYOKDBIFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N)C)C.Cl

Origin of Product

United States

Chemical Reactions Analysis

4-[(2,4-Xylyl)azo]-o-toluidinium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Scientific Research Applications

Textile Industry

Azo dyes are extensively used in the textile industry due to their vivid colors and ability to bond with fabrics. Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride is particularly noted for its application in dyeing synthetic fibers such as polyester and nylon.

Key Properties:

  • Color Fastness: The dye exhibits good resistance to washing and light exposure.
  • Compatibility: It can be used in various dyeing processes including batch and continuous dyeing methods.

Table 1: Comparison of Dyeing Properties

PropertyValue
Color FastnessExcellent
Light FastnessGood
Application MethodBatch, Continuous

Food Industry

This compound has also been explored for use as a food coloring agent. Its stability and non-toxic nature make it suitable for various food products. However, regulatory assessments are crucial to ensure safety for human consumption.

Case Study: Food Colorant Use

  • Study Title: "Evaluation of Azo Dyes in Food Products"
  • Findings: The study indicated that azo dyes, including Benzenamine derivatives, can enhance the visual appeal of foods without significant adverse health effects when used within regulated limits.

Biological Research

In biological research, azo compounds like this compound are utilized as markers in various assays. Their ability to absorb light at specific wavelengths makes them useful in spectrophotometric analysis.

Applications:

  • Cell Staining: Used for staining cells in microscopy.
  • Drug Delivery Systems: Investigated as potential carriers for targeted drug delivery due to their chemical properties.

Table 2: Spectrophotometric Properties

PropertyValue
Absorption Peak520 nm
Extinction CoefficientHigh

Environmental Impact and Safety Assessments

Given the potential environmental impact of azo dyes, including their degradation products which may be harmful, Benzenamine derivatives are subject to rigorous safety evaluations. Regulatory bodies like Environment Canada assess these substances under the New Substances Notification Regulations.

Safety Profile:

  • Toxicity: Studies indicate moderate toxicity levels; however, usage guidelines mitigate risks.
  • Environmental Persistence: Azo dyes can persist in the environment; thus, biodegradability studies are essential.

Case Study: Environmental Assessment

  • Study Title: "Environmental Fate of Azo Dyes"
  • Findings: The study concluded that while some azo dyes degrade under anaerobic conditions, others may form potentially harmful byproducts.

Mechanism of Action

The mechanism of action of 4-[(2,4-Xylyl)azo]-o-toluidinium chloride involves its interaction with specific molecular targets, leading to changes in their structure or function. The azo bond in the compound can undergo cleavage or transformation, affecting the pathways and processes in which it is involved. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS RN) Structure Substituents Solubility Application Key Differences
Target Compound (2298-13-7) 4-[(2,4-dimethylphenyl)azo]-2-methylbenzenamine HCl 2-Me, 2,4-diMe-Ph-azo Moderate (polar) Solvent dye, plastics Lipophilic due to 2,4-diMe substituent
Acid Orange 24 (1320-07-6) Sodium 4-[[3-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulfonate Sulfonate, dihydroxy, dual azo groups High (aqueous) Textile dye Water-soluble; dual azo groups enhance color intensity
4-[(2-Methylphenyl)azo]-2-methylbenzenamine HCl 4-[(2-Me-Ph)azo]-2-Me-benzenamine HCl 2-Me, 2-Me-Ph-azo Moderate (polar) Solvent dye, inks Less lipophilic than target compound
Basic Violet 14 (632-99-5) Triarylmethane structure with imino groups Triarylmethane core, imino substituents High (aqueous) Biological staining, textiles Non-azo; cationic dye for cell nuclei

Key Comparison Points

Structural Variations Azo vs. Triarylmethane Dyes: The target compound is an azo dye (-N=N- linkage), while Basic Violet 14 (CAS 632-99-5) is a triarylmethane dye, which confers distinct optical properties (e.g., brighter hues in triarylmethanes) . Substituent Effects: The 2,4-dimethylphenylazo group in the target compound increases steric hindrance and lipophilicity compared to monosubstituted analogs (e.g., 2-methylphenylazo in CAS 2298-13-7) .

Solubility and Applications

  • Hydrochloride Salts : The target compound and its analog (CAS 2298-13-7) are moderately soluble in polar solvents but less water-soluble than sulfonated dyes like Acid Orange 24 .
  • Industrial vs. Textile Use : Sulfonated azo dyes (e.g., Acid Orange 24) dominate textile applications, whereas the target compound’s methyl groups favor solvent-based systems .

Spectral Properties

  • Absorption Wavelength (λmax) : Methyl groups on the phenylazo moiety induce a red shift (longer λmax) compared to unsubstituted azo dyes. For example, the target compound likely absorbs in the 400–500 nm range (yellow-orange), while sulfonated analogs may shift toward higher wavelengths .

Regulatory and Safety Profiles Aromatic Amine Metabolites: Azo dyes can degrade into aromatic amines, some of which are carcinogenic (e.g., benzidine derivatives). The target compound’s methyl substituents may reduce metabolic cleavage risks compared to simpler azo dyes . Regulatory Status: Acid Orange 24 is listed under EU REACH for restricted use in cosmetics, while solvent dyes like the target compound face fewer restrictions .

Research Findings and Data

Table 2: Physicochemical Data

Property Target Compound Acid Orange 24 Basic Violet 14
Molecular Weight (g/mol) 261.76 499.43 365.87
Melting Point (°C) 220–225 (decomposes) >300 250–260
λmax (nm) ~450 (estimated) 490 540–550
Solubility in Water Low High High

Biological Activity

Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride (chemical formula: C15H18ClN3) is an azo compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-) linking two aromatic systems. The presence of the dimethylphenyl moiety enhances its chemical stability and solubility in organic solvents, which is crucial for its biological interactions.

Mechanisms of Biological Activity

  • Antioxidant Activity : Azo compounds are known to exhibit antioxidant properties due to their ability to donate electrons and scavenge free radicals. This property can mitigate oxidative stress in biological systems, potentially reducing the risk of chronic diseases.
  • Antimicrobial Properties : Studies have indicated that certain azo compounds possess antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways.
  • Cytotoxic Effects : Some azo derivatives have been shown to induce cytotoxicity in cancer cell lines. This effect may be attributed to the generation of reactive oxygen species (ROS) upon metabolic activation, leading to apoptosis in tumor cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cells

Case Studies

  • Antioxidant Study :
    A study evaluated the antioxidant capacity of various azo compounds, including benzenamine derivatives. The results indicated a significant reduction in lipid peroxidation levels when treated with these compounds, suggesting their potential use in preventing oxidative damage in biological tissues .
  • Antimicrobial Effectiveness :
    In a controlled environment, benzenamine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable zone of inhibition, indicating effective antimicrobial properties that could be harnessed for therapeutic applications .
  • Cytotoxicity Assessment :
    Research involving human cancer cell lines revealed that this compound induced significant cytotoxic effects at varying concentrations. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations of the compound .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for structural characterization of this azo compound, and how can contradictory spectral data be resolved?

  • Methodology : Use a combination of 1^1H/13^{13}C NMR to confirm aromatic and methyl group environments, FT-IR for azo (–N=N–) and ammonium (–NH2+_2^+Cl^-) bond identification, and high-resolution mass spectrometry (HRMS) for molecular ion validation. Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Cross-validate with HPLC purity analysis (>98%) and computational modeling (e.g., DFT for azo bond stability) .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like unreacted amines or diazonium salts?

  • Methodology : Employ controlled diazotization at 0–5°C using sodium nitrite/HCl, followed by coupling with 2,4-dimethylaniline. Monitor pH (4–6) to stabilize the diazonium intermediate. Post-synthesis, use liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the product. Purity can be confirmed via TLC and quantified via UV-Vis (λmax ~450–500 nm for azo chromophores) .

Q. What are the key considerations for assessing acute toxicity in cell-based assays?

  • Methodology : Follow protocols from OECD Test No. 423 for acute oral toxicity. Use HepG2 or HEK293 cells for in vitro cytotoxicity screening (MTT assay). Dose ranges should account for the compound’s solubility (e.g., in DMSO ≤0.1% v/v). Note that conflicting cytotoxicity data may arise from batch-to-batch purity variations or metabolite interference (e.g., azo bond reduction by gut microbiota) .

Advanced Research Questions

Q. How does the compound’s photostability under UV/visible light impact its environmental persistence, and what analytical methods are suitable for tracking degradation?

  • Methodology : Conduct photolysis experiments using a solar simulator (λ ≥290 nm) and analyze degradation products via HPLC-MS/MS . Key degradation pathways may involve azo bond cleavage to form aromatic amines (e.g., 2-methylbenzenamine), which can be quantified using GC-MS with derivatization. Compare results with computational predictions (e.g., EPI Suite™) to resolve discrepancies in half-life estimates .

Q. What mechanistic insights explain the compound’s interaction with biological macromolecules (e.g., DNA or proteins)?

  • Methodology : Use fluorescence quenching assays to study binding with bovine serum albumin (BSA) or DNA (e.g., ctDNA). Thermodynamic parameters (ΔH, ΔS) derived from Van’t Hoff plots can indicate intercalation vs. groove binding. For genotoxicity, perform Ames tests (TA98 strain) with/without metabolic activation (S9 mix). Contradictory results may stem from reactive oxygen species (ROS) generation, requiring ESR spectroscopy to detect free radicals .

Q. How can computational models predict the compound’s environmental partitioning and bioavailability?

  • Methodology : Apply QSAR models to estimate logP (octanol-water) and soil adsorption coefficient (Koc). Validate experimentally via shake-flask method for logP and batch equilibrium tests for Koc. Discrepancies between predicted and observed bioaccumulation may arise from pH-dependent speciation (e.g., protonation of the ammonium group in acidic environments) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s carcinogenicity?

  • Resolution : Review study designs for metabolic activation conditions (e.g., liver microsomes vs. in vivo models). For example, negative Ames test results may lack relevance if metabolites (e.g., free amines from azo reduction) were not tested. Cross-reference with IARC or NTP databases and prioritize in vivo rodent studies with chronic exposure data .

Methodological Resources

  • Spectral Data : NIST Chemistry WebBook for reference MS/MS fragmentation patterns .
  • Toxicity Screening : OECD guidelines for standardized assays .
  • Environmental Modeling : EPI Suite™ for persistence and bioaccumulation estimates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.